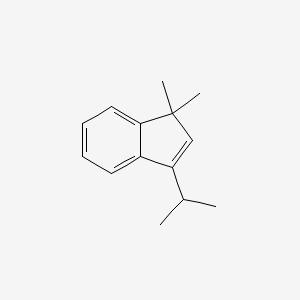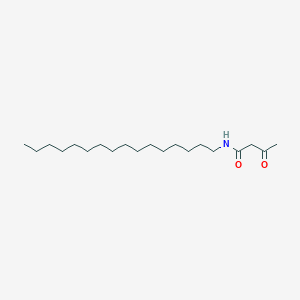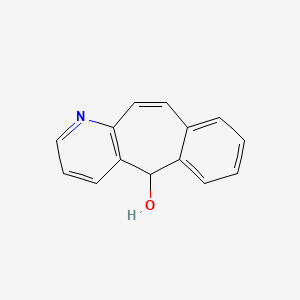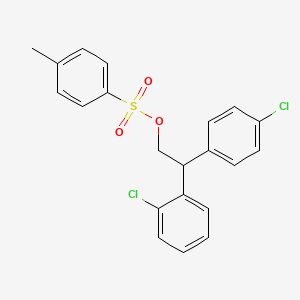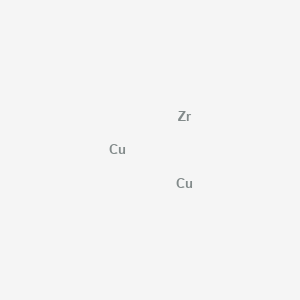
Copper--zirconium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper–zirconium (2/1) is a compound consisting of copper and zirconium in a 2:1 atomic ratioCopper and zirconium are both transition metals, and their combination results in a material that exhibits a range of beneficial characteristics, such as high thermal stability, corrosion resistance, and excellent mechanical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper–zirconium (2/1) can be synthesized through various methods, including solid-state reactions, sol-gel techniques, and thermal treatments. One common method involves the thermal treatment of a copper-zirconium alloy in air. The process typically starts at room temperature and involves gradually increasing the temperature in steps until reaching around 1373 K. During this process, the formation of a mixed metal oxide containing copper and zirconium is observed .
Industrial Production Methods
In industrial settings, the production of copper–zirconium (2/1) often involves metallurgical synthesis using induction furnaces. The alloy is melted and then cast into desired shapes. The heat treatment process is crucial to achieve the desired mechanical and electrical properties. Parameters such as temperature and annealing time are carefully controlled to optimize the material’s performance .
Análisis De Reacciones Químicas
Types of Reactions
Copper–zirconium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both copper and zirconium atoms.
Common Reagents and Conditions
Oxidation: Copper–zirconium (2/1) can be oxidized in the presence of oxygen at elevated temperatures. This reaction typically forms copper oxide and zirconium oxide.
Reduction: The compound can be reduced using hydrogen gas at high temperatures, resulting in the formation of metallic copper and zirconium.
Substitution: Copper–zirconium (2/1) can undergo substitution reactions with various ligands, leading to the formation of new compounds with different properties
Major Products Formed
The major products formed from these reactions include copper oxide, zirconium oxide, and various substituted compounds depending on the reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which copper–zirconium (2/1) exerts its effects is primarily related to its ability to interact with other molecules and materials at the atomic level. The compound’s unique structure allows it to act as a catalyst, facilitating various chemical reactions. The presence of both copper and zirconium atoms provides a combination of redox and acid-base properties, enhancing its catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Copper–scandium (2/1): Similar to copper–zirconium (2/1), this compound exhibits high thermal stability and mechanical strength but differs in its electrical properties.
Copper–hafnium (2/1): This compound shares some structural similarities with copper–zirconium (2/1) but has different catalytic properties due to the presence of hafnium.
Copper–vanadium (2/1): Known for its catalytic activity in oxidation reactions, this compound differs from copper–zirconium (2/1) in terms of its reactivity and stability.
Uniqueness
Copper–zirconium (2/1) stands out due to its unique combination of properties, including high thermal stability, corrosion resistance, and excellent mechanical strength. These characteristics make it particularly suitable for applications in harsh environments and advanced technological applications .
Propiedades
Número CAS |
12186-13-9 |
|---|---|
Fórmula molecular |
Cu2Zr |
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
copper;zirconium |
InChI |
InChI=1S/2Cu.Zr |
Clave InChI |
PNERNBLBPMQDSZ-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


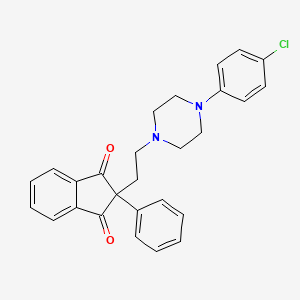
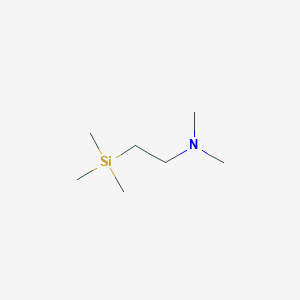
![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)

